molecular formula C7H8BrNO B103567 3-Bromo-5-ethoxypyridine CAS No. 17117-17-8

3-Bromo-5-ethoxypyridine

Cat. No. B103567
Key on ui cas rn: 17117-17-8
M. Wt: 202.05 g/mol
InChI Key: FYUMRYNAZSTXJV-UHFFFAOYSA-N
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Patent
US06855722B2

Procedure details

The title compound was synthesized from 3,5-dibromopyridine and ethanol using the procedure described in Example 53, step (a) in 60% yield. 1H NMR (CDCl3) δ 8.27 (bs, 1H), 8.23 (bs, 1H), 7.33 (m, 1H), 4.06 (q, 2H, J=7.0 Hz), 1.43 (t, 3H, J=7.0 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[CH2:9]([OH:11])[CH3:10]>>[Br:8][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([O:11][CH2:9][CH3:10])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06855722B2

Procedure details

The title compound was synthesized from 3,5-dibromopyridine and ethanol using the procedure described in Example 53, step (a) in 60% yield. 1H NMR (CDCl3) δ 8.27 (bs, 1H), 8.23 (bs, 1H), 7.33 (m, 1H), 4.06 (q, 2H, J=7.0 Hz), 1.43 (t, 3H, J=7.0 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[CH2:9]([OH:11])[CH3:10]>>[Br:8][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([O:11][CH2:9][CH3:10])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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